molecular formula C11H20O4 B12630357 5-Hydroxy-3-methoxydec-2-enoic acid CAS No. 920266-00-8

5-Hydroxy-3-methoxydec-2-enoic acid

Cat. No.: B12630357
CAS No.: 920266-00-8
M. Wt: 216.27 g/mol
InChI Key: LUKBVAKONHBHSB-UHFFFAOYSA-N
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Description

5-Hydroxy-3-methoxydec-2-enoic acid is an organic compound with the molecular formula C₁₁H₂₀O₄ It is characterized by the presence of a hydroxyl group (-OH) and a methoxy group (-OCH₃) attached to a decenoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-3-methoxydec-2-enoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as decenoic acid derivatives.

    Methoxylation: The methoxy group is introduced via methoxylation reactions, often using methanol (CH₃OH) in the presence of a catalyst like sulfuric acid (H₂SO₄).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and catalysts to achieve efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-3-methoxydec-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in anhydrous ether.

    Substitution: NaOH in aqueous solution.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

5-Hydroxy-3-methoxydec-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Hydroxy-3-methoxydec-2-enoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and binding affinity to biological molecules. These interactions can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Hydroxy-3-methoxydecanoic acid
  • 5-Hydroxy-3-methoxyundec-2-enoic acid
  • 5-Hydroxy-3-methoxydec-2-enoic acid methyl ester

Uniqueness

This compound is unique due to its specific combination of functional groups and its decenoic acid backbone. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

920266-00-8

Molecular Formula

C11H20O4

Molecular Weight

216.27 g/mol

IUPAC Name

5-hydroxy-3-methoxydec-2-enoic acid

InChI

InChI=1S/C11H20O4/c1-3-4-5-6-9(12)7-10(15-2)8-11(13)14/h8-9,12H,3-7H2,1-2H3,(H,13,14)

InChI Key

LUKBVAKONHBHSB-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CC(=CC(=O)O)OC)O

Origin of Product

United States

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